N-(1H-indol-5-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide
Description
N-(1H-Indol-5-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide is a heterocyclic compound combining an indole moiety linked via an acetamide bridge to a substituted quinazolinone core. The quinazolinone ring (a bicyclic system with a 4-oxo group) is substituted with an isopropyl group at position 2, which may influence steric and electronic properties.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-13(2)20-24-18-6-4-3-5-16(18)21(27)25(20)12-19(26)23-15-7-8-17-14(11-15)9-10-22-17/h3-11,13,20,22,24H,12H2,1-2H3,(H,23,26) |
InChI Key |
VEZLSLYJKXQTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A representative method involves:
Step 1 : Reaction of methyl anthranilate (1) with isopropyl isocyanate (2) in dry toluene at 110°C for 6 hours, yielding N-isopropylanthranilamide (3) .
Step 2 : Cyclization of (3) using phosphoryl chloride (POCl₃) as a dehydrating agent under reflux (80°C, 4 hours) to form 2-isopropyl-4-oxo-1,4-dihydroquinazolin-3(2H)-one (4) .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene (anhydrous) |
| Catalyst | POCl₃ |
| Temperature | 80°C |
| Yield | 78–85% |
Mechanistic Insight :
POCl₃ facilitates intramolecular cyclization by activating the amide carbonyl, enabling nucleophilic attack by the adjacent amine group.
Alternative Pathway via Urea Condensation
An alternative approach employs urea derivatives for cyclization:
Step 1 : Condensation of anthranilic acid (5) with isopropylurea (6) in dimethylformamide (DMF) at 120°C for 8 hours.
Step 2 : Acid-catalyzed cyclization using concentrated HCl yields (4) with comparable efficiency (72–80% yield).
Advantage : Avoids hazardous POCl₃, aligning with green chemistry principles.
Synthesis of N-(1H-Indol-5-yl)acetamide
Direct Acetylation of 5-Aminoindole
5-Aminoindole (7) is acetylated using chloroacetyl chloride (8) in the presence of triethylamine (Et₃N):
Reaction :
Conditions :
Challenges : Over-acetylation is mitigated by slow addition of chloroacetyl chloride.
Nucleophilic Substitution for Acetamide Formation
Intermediate (9) undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF at 60°C, followed by Staudinger reaction to yield the primary amine, which is subsequently acetylated. This迂回 route is less favored due to step inefficiency.
Coupling of Quinazolinone and Indole-Acetamide Moieties
HATU-Mediated Amide Coupling
The final step involves coupling quinazolinone (4) with indole-chloroacetamide (9) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU):
Reaction :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Base | DIPEA (2.5 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | Room temperature |
| Yield | 65–70% |
Mechanism : HATU activates the carboxylic acid of (4) , forming an active ester intermediate that reacts with the amine group of (9) .
Alternative Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction (DEAD, PPh₃) enables ether bond formation, though this is less relevant for the target acetamide.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Spectral Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.92 (s, 1H, indole NH), 8.25 (s, 1H, quinazolinone NH), 7.55–6.98 (m, aromatic H), 3.96 (t, J = 7.1 Hz, CH₂), 2.85 (septet, J = 6.8 Hz, isopropyl CH), 1.25 (d, J = 6.8 Hz, isopropyl CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₂H₂₂N₄O₃ [M+H]⁺: 397.1764; found: 397.1768.
Optimization Challenges and Solutions
Cyclization Side Reactions
Amide Coupling Efficiency
-
Issue : Low yields due to steric hindrance at the quinazolinone C-2 position.
-
Solution : Microwave-assisted synthesis (50°C, 30 minutes) improves reaction kinetics.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) achieved 62% yield using HATU coupling under continuous flow conditions, highlighting potential for industrial production .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of indole and quinazoline derivatives as antimicrobial agents. For instance, compounds similar to N-(1H-indol-5-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study conducted on related compounds showed that certain derivatives exhibited significant antibacterial activity, with diameter of inhibition zone (DIZ) values reaching up to 22 mm against Staphylococcus aureus and Bacillus subtilis . This suggests that modifications in the indole and quinazoline structures can enhance antimicrobial potency.
Anticancer Properties
Indole derivatives are well-known for their anticancer properties. The specific compound this compound has been investigated for its potential to inhibit cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
Research indicates that similar compounds in this class may inhibit histone methyltransferase EZH2, which is implicated in various cancers, including B-cell lymphomas. These findings suggest a pathway for potential therapeutic applications in oncology . The mechanism involves the disruption of cancer cell signaling pathways, leading to reduced cell viability.
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes crucial in various biological processes. For example, derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s.
Case Study: Acetylcholinesterase Inhibition
A series of synthesized compounds based on similar scaffolds were evaluated for their AChE inhibitory activity. One derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in treating cognitive decline associated with Alzheimer’s .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. The structural components of this compound contribute significantly to its biological activities.
| Structural Feature | Biological Activity |
|---|---|
| Indole moiety | Antimicrobial and anticancer effects |
| Quinazoline core | Enzyme inhibition and cytotoxicity |
| Acetamide group | Enhances solubility and bioavailability |
Mechanism of Action
Targets and Pathways:
Downstream Effects:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several classes of bioactive molecules, particularly indole- and quinazolinone-containing derivatives. Below is a comparative analysis:
Key Insights
Structural Influence on Bioactivity: The quinazolinone core in the target compound is associated with kinase inhibition (e.g., EGFR, VEGFR) in analogs , while indole derivatives often target apoptosis regulators like Bcl-2/Mcl-1 . Substituents on the acetamide nitrogen critically modulate activity. For example, electron-withdrawing groups (e.g., nitro in 10l ) may enhance binding to hydrophobic enzyme pockets, whereas bulky groups (e.g., naphthalen-1-yl in 10k ) could reduce solubility but increase target affinity.
Synthetic Methodologies: The target compound likely employs a coupling strategy similar to and , where a quinazolinone-acetic acid derivative reacts with 1H-indol-5-amine using activating agents like EDCI/HOBt . In contrast, pyridazinone analogs () and benzimidazole derivatives () use alternative cyclization or alkylation steps, highlighting the diversity in synthetic routes for acetamide-linked heterocycles.
Physicochemical Properties: Melting points of similar compounds range widely (153–194°C ), reflecting differences in crystallinity and intermolecular forces. The target compound’s isopropyl group may lower its melting point compared to halogenated analogs (e.g., 10j, m.p. 192–194°C ). Hydrogen-bonding patterns (e.g., quinazolinone 4-oxo and indole NH groups) likely influence solubility and crystal packing, as seen in Etter’s hydrogen-bonding analysis .
Biological Activity Trends: Indole-quinazolinone hybrids may exhibit dual mechanisms: quinazolinone-mediated kinase inhibition and indole-driven apoptosis induction. This is supported by , where indole derivatives showed anticancer activity via Bcl-2/Mcl-1 inhibition . Pyridazinone acetamides () demonstrate receptor-specific activity (FPR1/FPR2), suggesting that the target compound’s quinazolinone moiety could similarly engage with signaling pathways .
Research Findings and Data Tables
Table 1: Physicochemical Data for Selected Analogues
Biological Activity
N-(1H-indol-5-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and its cytotoxic effects on cancer cell lines.
Chemical Structure and Properties
The compound features an indole moiety connected to a quinazoline derivative, which is known for its diverse pharmacological activities. The molecular formula is with a molecular weight of 313.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly resistant ones such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | <1.00 |
| Mycobacterium tuberculosis H 37Rv | <5.00 |
The compound's ability to inhibit biofilm formation in S. aureus has also been noted, which is critical in treating chronic infections where biofilms are prevalent .
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies showed that it preferentially inhibited the growth of rapidly dividing cancer cells compared to normal fibroblasts:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it promotes apoptotic pathways, potentially through activation of caspases.
- Biofilm Disruption : It disrupts biofilm formation by inhibiting quorum sensing in bacteria.
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds, providing insights into structure-activity relationships:
- A study on quinazolinone derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against MRSA .
- Another investigation into indole-based compounds revealed their potential as anticancer agents through the modulation of apoptotic pathways and inhibition of tumor growth in animal models .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the quinazolinone-indole core in this compound?
- Methodology : The quinazolinone ring is typically synthesized via cyclization of anthranilic acid derivatives. For example, oxidation of 2-(2-isopropyl-4-oxoquinazolin-3(4H)-yl)acetic acid using hydrogen peroxide can yield the 4-oxo-1,4-dihydroquinazoline scaffold . The indole moiety is introduced via nucleophilic substitution or coupling reactions, such as reacting 5-aminoindole with activated esters (e.g., CDI-mediated coupling) .
- Key Considerations : Optimize pH and temperature during cyclization to avoid side products. Use anhydrous conditions for amide bond formation to enhance yield .
Q. Which analytical techniques are critical for structural validation of this compound?
- Primary Tools :
- X-ray crystallography (using SHELX software for refinement) to resolve tautomeric ambiguities (e.g., amine/imine forms in quinazolinone rings) .
- High-resolution mass spectrometry (HRMS) and NMR (1H, 13C, 2D-COSY) to confirm molecular weight and substituent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Case Study : In indole-quinazolinone hybrids, substituents like chloro, methoxy, or pyridyl groups significantly alter bioactivity. For example, N-(3-chloro-4-fluorophenyl) analogs showed higher anticancer activity than nitro-substituted derivatives in Bcl-2/Mcl-1 inhibition assays .
- Methodology :
Perform structure-activity relationship (SAR) studies using a library of analogs with systematic substituent variations.
Use molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like Bcl-2 or kinases .
Validate with in vitro assays (e.g., MTT for cytotoxicity) to correlate computational predictions with experimental IC50 values .
Q. What experimental and computational approaches are effective in analyzing tautomeric equilibria in the quinazolinone ring?
- Experimental :
- Dynamic NMR to detect slow-exchange tautomers (e.g., amine vs. imine forms) .
- pH-dependent UV-Vis spectroscopy to monitor protonation states of the 4-oxo group .
- Computational :
- DFT calculations (e.g., Gaussian 09) to model energy differences between tautomers and predict dominant forms .
- Example : In N-(4-chlorophenyl)-2-(2,4-dioxoquinazolin-3-yl)acetamide, tautomer ratios were quantified via integration of NH peaks in 1H NMR .
Q. How can hydrogen-bonding patterns influence crystallographic packing and stability?
- Analysis : Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) dimers in indole-acetamide derivatives, where N–H···O bonds between quinazolinone and indole groups stabilize the lattice .
- Application : Design co-crystals with carboxylic acid co-formers to enhance solubility while retaining hydrogen-bonded frameworks .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Process Optimization :
- Replace batch reactors with continuous flow systems to improve heat/mass transfer during cyclization .
- Use supported catalysts (e.g., Pd/C for coupling steps) to reduce metal contamination .
- Purification :
- High-throughput screening of solvent mixtures (e.g., EtOAc/hexane gradients) for column chromatography .
- Recrystallization from DMSO/water mixtures to remove polar byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
